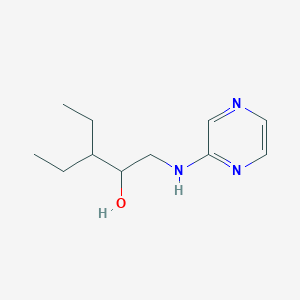
3-Ethyl-1-(pyrazin-2-ylamino)pentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-(pyrazin-2-ylamino)pentan-2-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as EPAP and has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of EPAP is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. EPAP has also been found to inhibit the production of certain inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
EPAP has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. EPAP has also been found to have antioxidant properties and may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
EPAP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. EPAP is also relatively non-toxic and has been found to have low side effects. However, EPAP has limitations for use in lab experiments. It is not water-soluble, which can make it difficult to work with in certain experiments. EPAP also has a short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on EPAP. One area of interest is the development of new synthesis methods that can produce EPAP in a more efficient and cost-effective manner. Another area of interest is the investigation of EPAP's potential use in treating other types of cancer and inflammatory diseases. Finally, there is a need for further research into the mechanism of action of EPAP to better understand its effects on the body.
Conclusion:
In conclusion, 3-Ethyl-1-(pyrazin-2-ylamino)pentan-2-ol is a chemical compound that has potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure EPAP. EPAP has been found to have anti-cancer and anti-inflammatory properties, as well as other biochemical and physiological effects. While EPAP has advantages for use in lab experiments, it also has limitations. Future research on EPAP should focus on developing new synthesis methods, investigating its potential use in treating other diseases, and further understanding its mechanism of action.
Méthodes De Synthèse
The synthesis of EPAP involves the reaction of 2-amino pyrazine with 3-ethyl-2-bromo-1-pentanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into EPAP. This synthesis method has been optimized to produce high yields of pure EPAP.
Applications De Recherche Scientifique
EPAP has been found to have potential applications in scientific research. It has been studied for its ability to inhibit the growth of cancer cells, specifically in prostate cancer. EPAP has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
3-ethyl-1-(pyrazin-2-ylamino)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-3-9(4-2)10(15)7-14-11-8-12-5-6-13-11/h5-6,8-10,15H,3-4,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBQTQVFRVPNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CNC1=NC=CN=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[3-(Trifluoromethoxy)phenyl]methylamino]azepan-2-one](/img/structure/B6628889.png)
![2-[[2-(2-Methoxyphenyl)ethylamino]methyl]-6-methylpyridin-3-ol](/img/structure/B6628890.png)

![[3-[(1H-pyrazol-5-ylmethylamino)methyl]phenyl]methanol](/img/structure/B6628911.png)
![[3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol](/img/structure/B6628913.png)
![[3-[(Thiophen-2-ylmethylamino)methyl]phenyl]methanol](/img/structure/B6628917.png)
![N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B6628944.png)



![1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)
![N-[(1-propan-2-ylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6628968.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine](/img/structure/B6628971.png)